MHY908
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MHY908 involves the reaction of 5-chloro-2-benzothiazolyl phenol with 2-bromo-2-methylpropanoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: MHY908 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of this compound .
Scientific Research Applications
MHY908 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual agonist activity and its effects on metabolic pathways.
Biology: Investigated for its role in modulating gene expression and cellular responses.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes and related metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic diseases
Mechanism of Action
MHY908 exerts its effects by activating peroxisome proliferator-activated receptor alpha and gamma. These receptors are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By binding to these receptors, this compound enhances their transcriptional activity, leading to improved insulin sensitivity, reduced inflammation, and better metabolic control .
Comparison with Similar Compounds
Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist used to treat type 2 diabetes.
Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to manage lipid disorders.
Uniqueness of MHY908: this compound is unique because it acts as a dual agonist for both peroxisome proliferator-activated receptor alpha and gamma, providing combined benefits of both receptor activations. This dual action results in enhanced therapeutic effects, such as improved insulin sensitivity and reduced inflammation, making it a promising candidate for treating metabolic disorders .
Properties
IUPAC Name |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOJVKDSEPDKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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